molecular formula C8H7F2NO3 B1410102 1,2-Difluoro-3-ethoxy-5-nitrobenzene CAS No. 1804884-60-3

1,2-Difluoro-3-ethoxy-5-nitrobenzene

Cat. No.: B1410102
CAS No.: 1804884-60-3
M. Wt: 203.14 g/mol
InChI Key: SRJQTXJGGQJRNZ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-ethoxy-5-nitrobenzene is a chemical compound with the molecular formula C8H7F2NO3. It belongs to the class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring.

Preparation Methods

The synthesis of 1,2-Difluoro-3-ethoxy-5-nitrobenzene typically involves the nitration of a suitable precursor compound. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1,2-Difluoro-3-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and fluoro makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of quinone derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1,2-difluoro-3-ethoxy-5-aminobenzene.

Scientific Research Applications

1,2-Difluoro-3-ethoxy-5-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

    Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-ethoxy-5-nitrobenzene is primarily related to its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, while the fluoro and ethoxy groups influence the compound’s electronic properties and reactivity. These features make it a valuable tool in studying molecular interactions and pathways in both chemical and biological systems .

Comparison with Similar Compounds

1,2-Difluoro-3-ethoxy-5-nitrobenzene can be compared with similar compounds such as:

    1,2-Difluoro-3-methoxy-5-nitrobenzene: This compound has a methoxy group instead of an ethoxy group, which slightly alters its reactivity and physical properties.

    1,2-Difluoro-3-nitrobenzene: Lacking the ethoxy group, this compound is less complex and has different reactivity patterns.

The uniqueness of this compound lies in its combination of fluoro, ethoxy, and nitro groups, which confer distinct electronic and steric properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(11(12)13)3-6(9)8(7)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQTXJGGQJRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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